Chemical structure and properties of Trimethylthieno[2,3-d]pyrimidine-4-thiol
Chemical structure and properties of Trimethylthieno[2,3-d]pyrimidine-4-thiol
An In-Depth Technical Guide to Trimethylthieno[2,3-d]pyrimidine-4-thiol: Structure, Properties, and Therapeutic Potential
Introduction
The thieno[2,3-d]pyrimidine scaffold is a fused heterocyclic system that has garnered significant attention in medicinal chemistry.[1] Structurally, it can be considered a bioisostere of purine, a key component of DNA and RNA, which contributes to its diverse pharmacological activities.[1][2] Thieno[2,3-d]pyrimidine derivatives have demonstrated a broad spectrum of biological effects, including anticancer, anti-inflammatory, antimicrobial, and antiviral properties.[1] This guide focuses on a specific derivative, Trimethylthieno[2,3-d]pyrimidine-4-thiol, providing a comprehensive overview of its chemical structure, physicochemical properties, synthesis, and its promising role in drug development, particularly as a kinase inhibitor for cancer therapy. For the purpose of this guide, we will focus on the 2,5,6-trimethylthieno[2,3-d]pyrimidine-4-thiol isomer as a representative molecule of this class.
Chemical Structure and Physicochemical Properties
The core of Trimethylthieno[2,3-d]pyrimidine-4-thiol is the thieno[2,3-d]pyrimidine bicyclic system, which consists of a thiophene ring fused to a pyrimidine ring.[3] In the case of 2,5,6-trimethylthieno[2,3-d]pyrimidine-4-thiol, three methyl groups are attached at positions 2, 5, and 6, and a thiol group is present at position 4.
The presence of the thiol group allows for the existence of a thiol-thione tautomerism, where the compound can exist in either the thiol form (with a C-SH bond) or the thione form (with a C=S bond and a proton on a nitrogen atom). The thione form is often the more stable tautomer in the solid state.
Table 1: Physicochemical Properties of 2,5,6-Trimethylthieno[2,3-d]pyrimidine-4-thiol
| Property | Value | Source |
| Molecular Formula | C9H10N2S2 | [4] |
| Molecular Weight | 210.32 g/mol | [4] |
| IUPAC Name | 2,5,6-trimethyl-3H-thieno[2,3-d]pyrimidine-4-thione | N/A |
| CAS Number | Not available for this specific isomer. | |
| Appearance | Likely a solid at room temperature. | |
| Solubility | Expected to have low solubility in water and higher solubility in organic solvents like DMSO and DMF. |
Spectral Analysis
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¹H NMR: The spectrum would be expected to show singlets for the three methyl groups at characteristic chemical shifts. Protons on the pyrimidine and thiophene rings, if present, would appear in the aromatic region. The N-H proton of the thione tautomer would likely appear as a broad singlet.
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¹³C NMR: The spectrum would display signals for the carbon atoms of the three methyl groups and the carbons of the bicyclic core. The C=S carbon of the thione form would have a characteristic downfield chemical shift.
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IR Spectroscopy: Key vibrational bands would include N-H stretching for the thione tautomer, C-H stretching for the methyl and aromatic protons, C=C and C=N stretching in the aromatic region, and a characteristic C=S stretching vibration.
-
Mass Spectrometry: The molecular ion peak would be observed at an m/z corresponding to the molecular weight of the compound (210.32 for C9H10N2S2).
Synthesis and Reactivity
The synthesis of thieno[2,3-d]pyrimidines typically involves the construction of a substituted 2-aminothiophene derivative, followed by the annulation of the pyrimidine ring.[7][8] A common and versatile method for the synthesis of the initial 2-aminothiophene is the Gewald reaction.[5][9]
Proposed Synthetic Workflow
A plausible synthetic route to 2,5,6-trimethylthieno[2,3-d]pyrimidine-4-thiol is outlined below. This multi-step synthesis leverages established methodologies for the construction of the thieno[2,3-d]pyrimidine core.
Caption: Proposed synthetic workflow for 2,5,6-trimethylthieno[2,3-d]pyrimidine-4-thiol.
Step-by-Step Experimental Protocol (Hypothetical)
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Step 1: Synthesis of 2-Amino-3-cyano-4,5-dimethylthiophene.
-
To a stirred solution of 3-pentanone and malononitrile in ethanol, add elemental sulfur and a catalytic amount of a base such as morpholine or triethylamine.
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Heat the reaction mixture under reflux for several hours.
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Monitor the reaction by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture and pour it into ice-water.
-
Collect the precipitated solid by filtration, wash with water, and dry to afford the 2-aminothiophene intermediate.
-
-
Step 2: Acetylation of the 2-aminothiophene.
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Treat the 2-amino-3-cyano-4,5-dimethylthiophene with acetic anhydride.
-
Heat the mixture, which will result in the acetylation of the amino group to form N-(3-cyano-4,5-dimethylthiophen-2-yl)acetamide.
-
Remove the excess acetic anhydride under reduced pressure.
-
-
Step 3: Cyclization and Thionation.
-
The acetylated intermediate can then be cyclized and thionated to form the final product. A common method for this transformation is to react the intermediate with a thionating agent like Lawesson's reagent or phosphorus pentasulfide (P4S10) in a high-boiling solvent such as pyridine or toluene.
-
Heat the reaction mixture under reflux.
-
After the reaction is complete, cool the mixture and purify the product by recrystallization or column chromatography.
-
Reactivity
The thiol group at the C4 position is a key functional handle for further chemical modifications. It can undergo various reactions, including:
-
Alkylation: Reaction with alkyl halides in the presence of a base to form 4-alkylthio derivatives.
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Oxidation: Oxidation of the thiol to form disulfide bridges or sulfonic acids.
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Displacement: The thiol group can be displaced by nucleophiles, although this may require activation.
These reactions allow for the generation of a library of derivatives with potentially enhanced biological activities.
Applications in Drug Development
The thieno[2,3-d]pyrimidine scaffold is a privileged structure in medicinal chemistry, with numerous derivatives reported to possess potent biological activities, particularly as kinase inhibitors.[10][11][12] Kinases are a class of enzymes that play a crucial role in cell signaling, and their dysregulation is a hallmark of many diseases, including cancer.[13]
Kinase Inhibition and Anticancer Activity
Thieno[2,3-d]pyrimidine derivatives have been identified as potent inhibitors of various kinases, including:
-
Phosphoinositide 3-kinases (PI3Ks): These enzymes are central to cell growth, proliferation, and survival.[10]
-
Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2): A key mediator of angiogenesis, the formation of new blood vessels, which is essential for tumor growth and metastasis.[11]
-
Epidermal Growth Factor Receptor (EGFR): Overexpression or mutation of EGFR is common in many cancers and drives tumor progression.[14]
The general mechanism of action for these kinase inhibitors involves competitive binding to the ATP-binding site of the kinase, thereby preventing the phosphorylation of downstream substrates and inhibiting the signaling pathway.
Caption: General mechanism of kinase inhibition by thieno[2,3-d]pyrimidine derivatives.
Structure-Activity Relationship (SAR)
While specific SAR studies for Trimethylthieno[2,3-d]pyrimidine-4-thiol are not available, general trends for the thieno[2,3-d]pyrimidine scaffold have been established.[1] The nature and position of substituents on the bicyclic core significantly influence the potency and selectivity of kinase inhibition. The presence of the thiol group at position 4, or more commonly, an amino group, is often crucial for interaction with the hinge region of the kinase active site. The methyl groups on the thiophene ring likely contribute to the hydrophobic interactions within the binding pocket.
Conclusion
Trimethylthieno[2,3-d]pyrimidine-4-thiol represents a promising scaffold for the development of novel therapeutic agents. Its structural similarity to endogenous purines, coupled with the versatility of the thieno[2,3-d]pyrimidine core, makes it an attractive starting point for the design of potent and selective kinase inhibitors. Further synthesis and biological evaluation of a broader range of trimethylated and other substituted thieno[2,3-d]pyrimidine-4-thiol derivatives are warranted to fully explore their therapeutic potential in oncology and other disease areas. The synthetic strategies outlined in this guide provide a framework for accessing these valuable compounds for future drug discovery efforts.
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